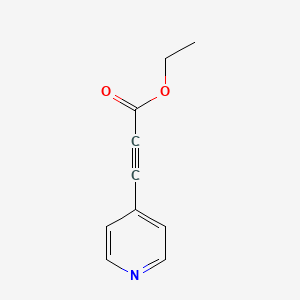

Ethyl 3-(4-Pyridyl)propiolate

Description

Ethyl 3-(4-pyridyl)propiolate is a propiolate ester derivative featuring a pyridine ring substituted at the para position. Its molecular structure combines an electron-deficient pyridyl group with a triple bond, making it a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and metal-catalyzed couplings . The compound’s reactivity is influenced by the electron-withdrawing nature of the pyridyl group, which enhances its electrophilicity in processes such as Huisgen cycloadditions for triazole synthesis .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-pyridin-4-ylprop-2-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h5-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJFGCHADKAHSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C#CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(4-Pyridyl)propiolate can be synthesized through several methods. One common synthetic route involves the reaction of 4-pyridinecarboxaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified through techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Cycloaddition Reactions

Ethyl 3-(4-Pyridyl)propiolate participates in 1,3-dipolar cycloadditions with pyridinium-3-olates under ultrasonic conditions. This reaction yields regioisomeric bicyclic products, as demonstrated in studies combining experimental and DFT calculations .

Key Findings:

-

Regioselectivity : Reacting with 1-(propargyl)pyridinium-3-olate produces two regioisomers (4 and 5 ) in a ~1:1 ratio, along with a minor product (6 ) .

-

Transition States : DFT calculations reveal that 4 is kinetically favored, while 5 is thermodynamically more stable (Table 1) .

Table 1: Transition State Energies for Cycloaddition Pathways

| Product | Activation Energy (kcal/mol) | Relative Stability |

|---|---|---|

| 4 | 12.3 | Kinetically favored |

| 5 | 13.1 | Thermodynamically stable |

| 6 | 15.8 | Minor pathway |

Conjugate Addition Reactions

The compound undergoes nucleophilic conjugate additions with thiols and amines, influenced by steric and electronic factors .

Mechanism:

-

Allenolate Intermediate : Nucleophilic attack occurs via an allenolate intermediate, leading to Z- or E-configured thioenoates (Figure 1) .

-

Selectivity : Kinetic control favors the Z-isomer, while thermodynamic conditions promote E-isomer formation .

Figure 1: Proposed Mechanism for Thiol Conjugate Addition

textThis compound → Allenolate intermediate (bulky thioether group) → Nucleophilic attack (opposite face) → *Z*-thioenoate → Equilibration → *E*-thioenoate

Oxidation and Reduction

The pyridyl and propiolate groups enable redox transformations:

Oxidation:

-

Pyridyl Ring : Resistant to oxidation under mild conditions.

-

Propiolate Chain : Selective oxidation at the triple bond using KMnO₄ yields diketones or carboxylic acids.

Reduction:

Scientific Research Applications

Ethyl 3-(4-Pyridyl)propiolate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Pyridyl)propiolate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-(4-Methoxyphenyl)propiolate ()

- Structural Features : The methoxy group on the phenyl ring introduces electron-donating effects, contrasting with the electron-withdrawing pyridyl group.

- Spectral Data :

- Reactivity: The methoxy group stabilizes intermediates in selenoboration reactions, leading to higher yields (90%) compared to pyridyl analogs, which may face steric or electronic challenges .

Methyl 3-(4-Fluorophenyl)propiolate ()

- Structural Features : The fluorine atom is electron-withdrawing, similar to pyridyl, but lacks aromatic nitrogen’s coordination ability.

- Synthetic Utility: Used in Cu(I)-catalyzed Sonogashira-type couplings to form β,β-diaryl acryl aldehydes. The fluorophenyl derivative exhibits moderate reactivity due to balanced electronic effects .

- Comparison: Unlike pyridyl derivatives, fluorophenyl analogs cannot participate in metal coordination, limiting their use in catalytic systems requiring ligand assistance .

Ethyl 3-(Trimethylsilyl)propiolate ()

- Structural Features : The trimethylsilyl (TMS) group provides steric bulk and silicon-based stabilization.

- Reactivity : The TMS group acts as a protecting moiety for alkynes, enabling regioselective transformations. However, it lacks the aromaticity and electronic effects of pyridyl, making it less suitable for conjugated systems .

Methyl 3-(Pyridin-2-yl)propiolate ()

- Structural Features : The pyridyl group is at the ortho position, altering electronic distribution compared to the para isomer.

- Reactivity : Ortho-substitution reduces conjugation efficiency with the triple bond, leading to lower electrophilicity. This limits its utility in reactions requiring strong electron-deficient alkynes, such as click chemistry .

Ethyl Propiolate (Parent Compound, )

- Structural Features : Lacks any aromatic substituents, serving as the simplest propiolate ester.

- Properties: Molecular weight = 98.1 g/mol; soluble in ethanol, ether, and chloroform .

- Comparison : The absence of substituents results in lower stability and uncontrolled reactivity in many transformations, highlighting the importance of pyridyl or aryl groups in directing reactions .

Biological Activity

Ethyl 3-(4-Pyridyl)propiolate, a pyridine derivative, has garnered attention for its biological activities and potential applications in various fields, including medicinal chemistry and agricultural science. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula: CHNO

- Molecular Weight: 179.18 g/mol

- CAS Number: 66869-71-4

The compound features an ethyl ester group attached to a propiolate moiety with a pyridine ring at the para position, contributing to its unique reactivity and biological interactions.

This compound exhibits biological activity through several mechanisms:

- Enzyme Interaction: The compound acts as a ligand, binding to various enzymes and receptors, modulating their activity. This interaction can lead to significant biochemical changes within cellular systems.

- Biochemical Pathways: It is involved in various metabolic pathways, influencing the synthesis of bioactive compounds and potentially acting as a precursor in drug development.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Case Study: A study demonstrated the compound's inhibitory effects on Gram-positive bacteria, showing a significant reduction in bacterial growth at certain concentrations.

Insecticidal Activity

The compound has been investigated for its larvicidal activity against mosquito larvae, particularly Anopheles arabiensis.

- Findings:

Table 1: Biological Activity Summary of this compound

Applications in Medicine and Industry

This compound is being explored for its potential therapeutic properties:

- Medicinal Chemistry: As a building block for synthesizing complex organic molecules with potential pharmacological applications.

- Agricultural Science: Its insecticidal properties make it a candidate for developing eco-friendly pest control agents.

Q & A

Q. Why do some studies report high yields for this compound derivatives despite unstable intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.